molecular formula C15H17Cl2N3 B3087993 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride CAS No. 1179363-13-3

1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride

Cat. No.: B3087993
CAS No.: 1179363-13-3
M. Wt: 310.2 g/mol
InChI Key: OPNXPFVXRDLHJN-UHFFFAOYSA-N
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Description

1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride is a chemical compound with the molecular formula C15H17Cl2N3 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-Phenethyl-1H-benzoimidazole.

    Reaction Conditions: The benzimidazole derivative is then reacted with an amine group under controlled conditions to form 1-Phenethyl-1H-benzoimidazol-5-ylamine.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the amine compound into its dihydrochloride salt by reacting it with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Phenethyl-1H-benzoimidazol-5-ylamine dihydrochloride can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole: The parent compound, which lacks the phenethyl and amine groups.

    2-Phenyl-1H-benzoimidazole: A similar compound with a phenyl group instead of a phenethyl group.

    5-Amino-1H-benzoimidazole: A derivative with an amino group at the 5-position but without the phenethyl group.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(2-phenylethyl)benzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.2ClH/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12;;/h1-7,10-11H,8-9,16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNXPFVXRDLHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C2C=CC(=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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